8-Nitronaphthalene-2-sulfonic acid
Overview
Description
8-Nitronaphthalene-2-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of a nitro group at the 8th position and a sulfonic acid group at the 2nd position on the naphthalene ring. This compound is a colorless, water-soluble solid, often used as an intermediate in the synthesis of dyes and other chemical products .
Preparation Methods
8-Nitronaphthalene-2-sulfonic acid can be synthesized through a multi-step process involving sulfonation and nitration reactions. The preparation typically begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-2-sulfonic acid. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 8th position .
Industrial production methods often involve controlled reaction conditions to ensure high yield and purity of the final product. The reaction temperatures and concentrations of the reagents are carefully monitored to optimize the production process .
Chemical Reactions Analysis
8-Nitronaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different sulfonated derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like iron powder . Major products formed from these reactions include aminonaphthalenesulfonic acids and various oxidized derivatives .
Scientific Research Applications
8-Nitronaphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-nitronaphthalene-2-sulfonic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions in aqueous environments .
Comparison with Similar Compounds
8-Nitronaphthalene-2-sulfonic acid can be compared with other similar compounds, such as aminonaphthalenesulfonic acids and other nitronaphthalene derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. For example:
1-Aminonaphthalene-4-sulfonic acid: Used in dye synthesis, similar to this compound, but with an amino group instead of a nitro group.
2-Naphthalenesulfonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
8-nitronaphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5S/c12-11(13)10-3-1-2-7-4-5-8(6-9(7)10)17(14,15)16/h1-6H,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCVDUBXMVTRQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328569 | |
Record name | 8-nitronaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18425-74-6 | |
Record name | 8-nitronaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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